molecular formula C5H12N2O B13992803 ethyl N,N-dimethylcarbamimidate CAS No. 90914-59-3

ethyl N,N-dimethylcarbamimidate

Cat. No.: B13992803
CAS No.: 90914-59-3
M. Wt: 116.16 g/mol
InChI Key: XPJAMCKNFBJQEY-UHFFFAOYSA-N
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Description

Ethyl N,N-dimethylcarbamimidate is a chemical compound with the molecular formula C5H12N2O and is recorded in the PubChem database under the identifier CID 236151 . As a carbamimidate derivative, this compound is primarily of interest in research and development contexts, particularly in organic synthesis where it may serve as a key building block or intermediate. The specific physical properties, detailed applications, and mechanism of action for this specific compound are not widely elaborated in the available public literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

90914-59-3

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

ethyl N,N-dimethylcarbamimidate

InChI

InChI=1S/C5H12N2O/c1-4-8-5(6)7(2)3/h6H,4H2,1-3H3

InChI Key

XPJAMCKNFBJQEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)N(C)C

Origin of Product

United States

Preparation Methods

One-Pot Carbonylation Method Using Ethyl Acetate, Dimethylamine, and Carbon Monoxide

A prominent industrially viable method involves a one-pot reaction using ethyl acetate, dimethylamine, and carbon monoxide as raw materials under catalytic conditions. This process is carried out in an organic solvent with dual catalysts, typically a base catalyst such as sodium ethylate or sodium tert-butoxide (Catalyst A), and a carbonylation promoter such as diethyl carbonate or ethyl formate (Catalyst B).

  • Reaction Conditions:

    • Temperature: 30–70 °C
    • Pressure: 10–60 bar (carbon monoxide)
    • Reaction Time: 1–4 hours
    • Solvents: Ethanol, toluene, methylene dichloride, chloroform, tetrahydrofuran (THF)
  • Molar Ratios:

    • Dimethylamine to ethyl acetate: 1–2:1
    • Catalyst A to ethyl acetate: 1.05–2:1
    • Catalyst B to ethyl acetate: 0.05–0.5:1

This method yields this compound efficiently with simplified post-reaction processing and reduced waste generation, making it suitable for scale-up and industrial applications.

Table 1: Key Parameters for One-Pot Carbonylation Synthesis

Parameter Range/Value Notes
Temperature 30–70 °C Controlled to optimize yield
Pressure (CO) 10–60 bar Carbon monoxide as carbonyl source
Reaction Time 1–4 hours Dependent on catalyst efficiency
Solvents Ethanol, toluene, CH2Cl2, CHCl3, THF Organic solvents for reaction medium
Molar ratio (Dimethylamine:Ethyl Acetate) 1–2:1 Ensures complete amidination
Catalyst A (Base):Ethyl Acetate 1.05–2:1 Sodium ethylate, sodium tert-butoxide, or sodium hydride
Catalyst B (Carbonylation promoter):Ethyl Acetate 0.05–0.5:1 Diethyl carbonate, ethyl formate, DMF, triethyl orthoformate

Alternative Synthetic Approaches

Other methods reported in literature and patents include:

  • Use of Bredereck’s Reagent: Involves formation of an imino-complex from methyl sulfate and dimethylformamide (DMF), which then reacts with dimethylamine to form intermediates leading to this compound upon reaction with ethyl acetate. This method, while effective, involves multiple steps and harsher conditions compared to the one-pot method.

  • Catalytic Amidination: Direct amidination of ethyl esters with dimethylamine under catalytic conditions, sometimes employing transition metal catalysts or organocatalysts, can yield the target compound but may require purification steps to remove side products.

  • Desulfurization-Fluorination Routes: Although more relevant for fluorinated carbamoyl derivatives, the methodology involving desulfurization of thioformamides followed by fluorination and carbonylation offers insight into the functional group transformations related to carbamimidates, potentially adaptable for this compound synthesis with suitable modifications.

Research Discoveries and Industrial Relevance

The one-pot carbonylation method has been highlighted for its:

  • Atom Economy and Waste Reduction: The process minimizes raw material consumption and reduces the generation of three types of waste, improving environmental sustainability.

  • Mild Reaction Conditions: Operating at moderate temperatures and pressures allows safer and more energy-efficient synthesis.

  • High Yield and Purity: The method achieves significant yields with straightforward product isolation, favoring industrial scalability.

  • Catalyst Versatility: Use of common catalysts such as sodium ethylate and sodium tert-butoxide provides cost-effectiveness and availability.

These advantages position this compound synthesis as a model for green chemistry approaches in amidine and carbamimidate chemistry.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
One-Pot Carbonylation Ethyl acetate + dimethylamine + CO, dual catalysts High yield, mild conditions, low waste Requires pressurized CO handling
Bredereck’s Reagent Route Multi-step via imino-complex Established chemistry Complex, multiple steps
Catalytic Amidination Direct amidination of esters Simpler reagents Potential side reactions
Desulfurization-Fluorination For fluorinated analogues Novel functionalization Specialized reagents, less direct

Chemical Reactions Analysis

Types of Reactions

Ethyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamimidate derivatives .

Scientific Research Applications

Ethyl N,N-dimethylcarbamimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.

    Biology: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Medicine: this compound is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N,N-dimethylcarbamimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various applications, such as protein crosslinking and nucleic acid modification .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between ethyl N,N-dimethylcarbamimidate and related compounds:

Compound Name Functional Groups Key Structural Features
This compound Imidate ester, dimethylamino C=N-O- linked to N(CH₃)₂ and ethyl group
Quinoline-based N,N-dimethylcarbamates Carbamate ester, dimethylamino O=C-O- linked to N(CH₃)₂ and quinoline ring
Ethyl N-(cyanomethyl)methanimidate Imidate ester, cyano group C=N-O- with cyanomethyl substituent
N,N-Dimethylacetamide (DMAC) Amide, dimethylamino O=C-N(CH₃)₂
N,N-Dimethylbutyramide Amide, dimethylamino O=C-N(CH₃)₂ with butyryl chain

Physical and Chemical Properties

Property This compound Quinoline Carbamates Ethyl N-(cyanomethyl)methanimidate DMAC N,N-Dimethylbutyramide
Physical State Likely liquid or low-melting solid Solids (mp >260°C for some) Liquid (inferred from synthesis) Liquid Liquid
Boiling Point Not reported Not reported Not reported 165–166°C 215–217°C
Solubility Polar solvents (e.g., ethyl acetate) Ethyl acetate (Rf = 0.05–0.08) Likely polar aprotic solvents Water-miscible Limited water solubility
Reactivity Electrophilic at C=N; nucleophilic at O Hydrolysis-prone carbamate ester Reactivity modulated by cyano group Stable amide Stable amide

Stability and Toxicity

  • Imidates (e.g., this compound) : More hydrolytically unstable than amides due to the C=N-O- group. Require anhydrous conditions for storage .
  • Amides (e.g., DMAC) : Highly stable but associated with neurotoxicity and liver damage in prolonged exposure .

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